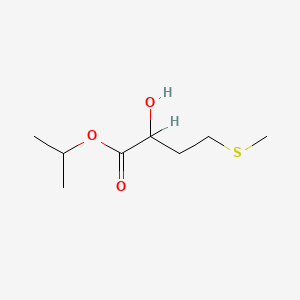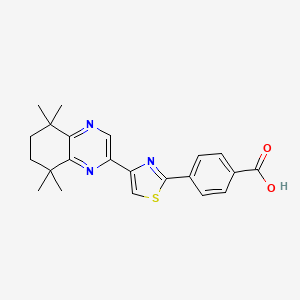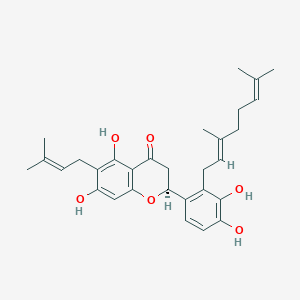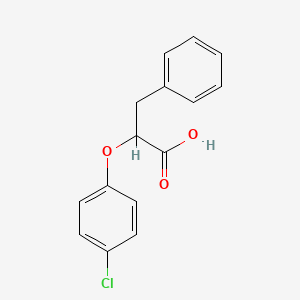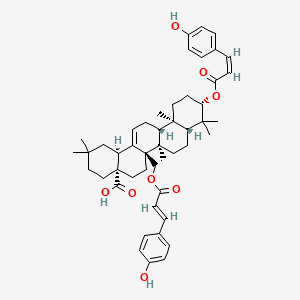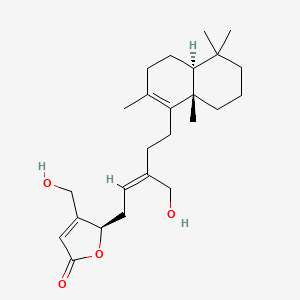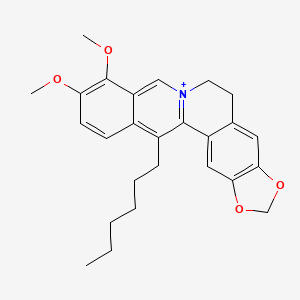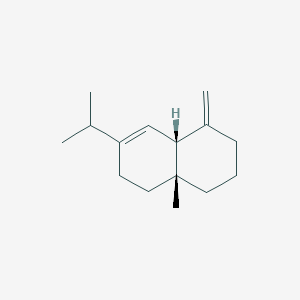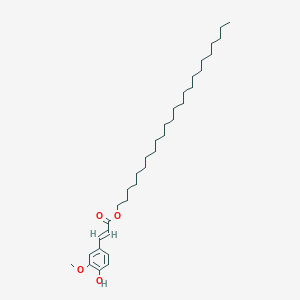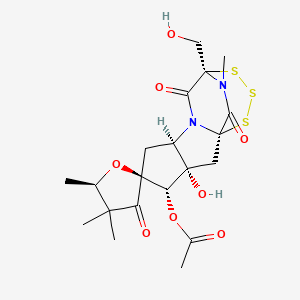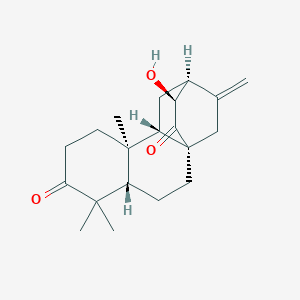
ent-13S-hydroxy-16-atisene-3,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-13S-hydroxy-16-atisene-3,14-dione is a diterpenoid. It has a role as a metabolite. It derives from a hydride of an atisane.
Aplicaciones Científicas De Investigación
Chemical Structure and Extraction
The chemical structure of ent-13S-hydroxy-16-atisene-3,14-dione has been extensively studied. It was first identified in the heartwood of Euphorbia fidjiana, leading to the discovery of several related ent-atisane diterpenes (Lal et al., 1990). The compound is part of a broader family of diterpenes that have been extracted from various Euphorbia species, demonstrating a rich chemical diversity in this plant genus.
Synthesis Methods
Synthetic approaches to produce ent-13S-hydroxy-16-atisene-3,14-dione and related compounds have been developed, as described by Abad et al. (2007), who presented a diastereoselective synthesis method starting from (S)-(+)-carvone (Abad et al., 2007). This method is significant for facilitating the study and potential applications of these compounds in various fields.
Biological Activity and Potential Applications
Ent-atisane diterpenoids, including ent-13S-hydroxy-16-atisene-3,14-dione, have shown promise in the field of cancer research. For instance, Kuang et al. (2015) discovered that certain ent-atisane diterpenoids inhibit mammosphere formation in human breast cancer MCF-7 cells, highlighting their potential in cancer therapy (Kuang et al., 2015). Similarly, ent-13S-hydroxy-16-atisene-3,14-dione was isolated from Euphorbia antiquorum and demonstrated unique chemical properties, suggesting potential applications in pharmaceutical research (Yi, 2005).
Agonistic Activity on PPARγ Receptors
The compound has also been associated with agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ) receptors. Liping He et al. (2023) isolated ent-(13S)-hydroxyatis-16-ene-3,14-dione from Euphorbia sikkimensis roots, showing moderate agonistic activity for PPARγ receptors, indicating potential therapeutic applications (He et al., 2023).
Propiedades
Nombre del producto |
ent-13S-hydroxy-16-atisene-3,14-dione |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1S,4S,9R,10S,12S,13S)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16-,19+,20-/m0/s1 |
Clave InChI |
UQKJSKXVMBIKGF-KIINSAQZSA-N |
SMILES isomérico |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@@H](C3=O)O)C(=C)C4)(C)C |
SMILES canónico |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





